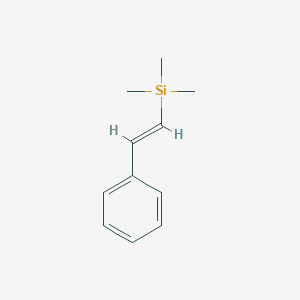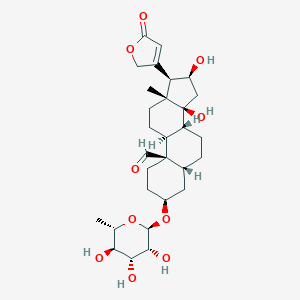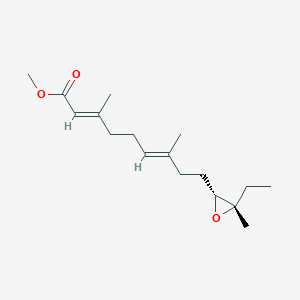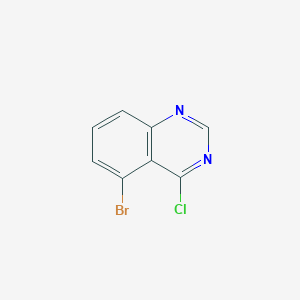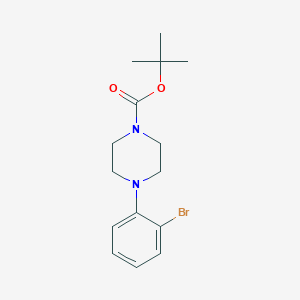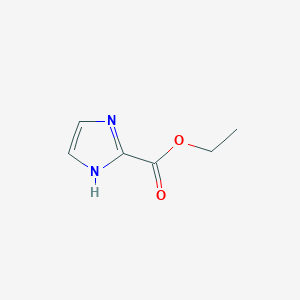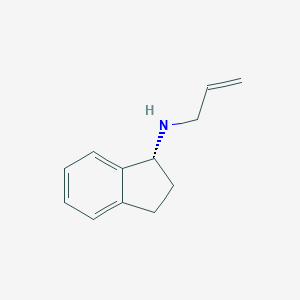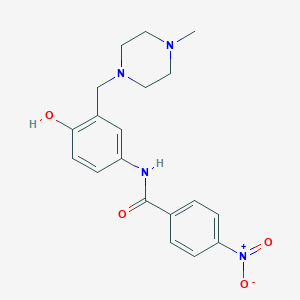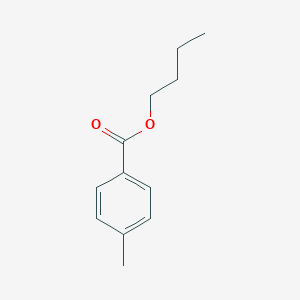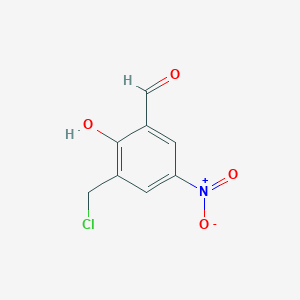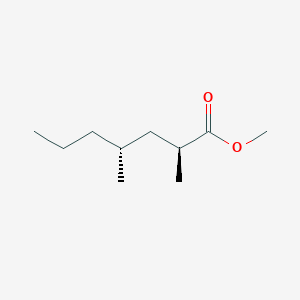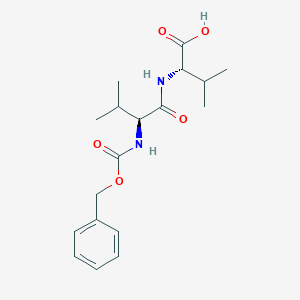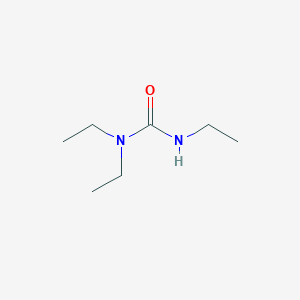
1,1,3-Triethylurea
説明
1,1,3-Triethylurea is a chemical compound that belongs to the class of urea derivatives. While the provided papers do not directly discuss 1,1,3-Triethylurea, they do provide insights into the chemistry of related urea derivatives and their synthesis, molecular structures, and potential applications in various fields such as organic synthesis, material sciences, and biomedical research.
Synthesis Analysis
The synthesis of urea derivatives can be complex, involving multiple steps and various starting materials. For instance, triurea derivatives of diethylenetriamine are prepared in five or six steps from N-phenylethylenediamine, as described in the first paper . The synthesis of barbiturates, which are structurally related to ureas, involves a one-pot sequential process that includes the condensation of carbodiimides with malonic acid monoethylesters, followed by cyclization and C-alkylation . These methods highlight the versatility and adaptability of urea synthesis strategies.
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of hydrogen-bonded networks, which are crucial for their stability and function. The triurea derivatives studied in the first paper adopt intramolecularly hydrogen-bonded conformations, both in solution and in the solid state . X-ray crystallography is often used to determine the precise arrangement of atoms within these molecules, revealing the presence of hydrogen bonds and other intermolecular interactions .
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions due to their functional groups. The papers provided do not detail specific reactions of 1,1,3-Triethylurea, but they do discuss reactions involving similar compounds. For example, the synthesis of barbiturates involves cyclization reactions and C-alkylation, which are typical reactions for carbonyl-containing compounds like ureas . Thioureas, which are sulfur analogs of ureas, are also mentioned for their role as ligands in coordination compounds and their use in heterocyclic syntheses .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structure. The presence of hydrogen bonds, for example, can affect their solubility, melting points, and reactivity. The papers discuss the use of various spectroscopic techniques, such as infrared spectroscopy and NMR, to study these properties . The crystal structures of these compounds can also provide information about their stability and potential interactions with other molecules .
科学的研究の応用
1. Regioselectivity in Cyclization Reactions
1,1,3-Triethylurea and its derivatives have been studied for their regioselectivity in cyclization reactions. For example, 1-ethyl-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-а]azepin-3-yl)phenyl]thiourea, a related compound, showed regioselective cyclization with 2-bromo-1-phenylethanone, leading to the formation of thermodynamically advantageous isomers. This highlights the compound's potential in synthesizing specific isomers for pharmaceutical or chemical applications (Perekhoda et al., 2017).
2. Chemistry and Coordination of Thioureas
1,1,3-Triethylurea falls under the category of thioureas, which have versatile applications in coordination chemistry. Thioureas, including 1,1,3-Triethylurea, play a significant role in forming stable ligands for transition metals, influencing their coordination properties. This is crucial for developing pharmaceuticals and other chemical applications (Saeed et al., 2014).
3. Polymer-based Drug Delivery Systems
In the field of biomaterials, derivatives of 1,1,3-Triethylurea have been used in developing novel polyurethanes for controlled drug delivery. Such systems are designed for pH-triggered intracellular drug delivery, making them relevant in cancer therapy and other medical applications (Huang et al., 2015).
4. Applications in Click Chemistry
The compound's derivatives are utilized in click chemistry, a method that uses reliable and practical chemical transformations. These derivatives have shown potential in drug discovery, including the formation of triazoles through copper-(I)-catalyzed reactions, which have substantial biological activity (Kolb & Sharpless, 2003).
5. Triurea Derivatives in Molecular Synthesis
Triurea derivatives of 1,1,3-Triethylurea have been synthesized and studied for their structural properties. These derivatives are potential templates for forming artificial β-sheets, which are significant in developing new materials and pharmaceuticals (Nowick et al., 1996).
Safety And Hazards
特性
IUPAC Name |
1,1,3-triethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-4-8-7(10)9(5-2)6-3/h4-6H2,1-3H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKYLTYAGGYRAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172470 | |
| Record name | Urea, 1,1,3-triethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3-Triethylurea | |
CAS RN |
19006-59-8 | |
| Record name | Urea, 1,1,3-triethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019006598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 1,1,3-triethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




